Cas no 136366-18-2 (b-D-Xylopyranose, O-4-O-methyl-a-D-glucopyranuronosyl-(1®2)-O-b-D-xylopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-D-xylopyranosyl-(1®3)]- (9CI))

b-D-Xylopyranose, O-4-O-methyl-a-D-glucopyranuronosyl-(1®2)-O-b-D-xylopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-D-xylopyranosyl-(1®3)]- (9CI) structure
136366-18-2 structure
Product Name:b-D-Xylopyranose, O-4-O-methyl-a-D-glucopyranuronosyl-(1®2)-O-b-D-xylopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-D-xylopyranosyl-(1®3)]- (9CI)
CAS-nummer:136366-18-2
MF:C28H46O23
MW:750.651051998138
CID:164783
PubChem ID:3083252
Update Time:2025-04-19

b-D-Xylopyranose, O-4-O-methyl-a-D-glucopyranuronosyl-(1®2)-O-b-D-xylopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-D-xylopyranosyl-(1®3)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
    • Fuco-4-O-methylglucuronoxylan
    • 2)-D-xylopyranosyl-(1&reg
    • 2)-O-b-D-xylopyranosyl-(1&reg
    • 3)]- (9CI)
    • 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->3)-[4-O-methylhexopyranuronosyl-(1->2)pentopyranosyl-(1->4)]pentopyranose
    • beta-D-Xylopyranose, O-4-O-methyl-alpha-D-glucopyranuronosyl-(1-2)-O-beta-D-xylopyranosyl-(1-4)-O-(O-6-deoxy-alpha-L-galactopyranosyl-(1-2)-D-xylopyranosyl-(1-3))-
    • F-4-Mgx
    • L-Fuco-4-O-methyl-D-glucurono-D-xylan
    • 136366-18-2
    • DTXSID60929344
    • b-D-Xylopyranose, O-4-O-methyl-a-D-glucopyranuronosyl-(1®2)-O-b-D-xylopyranosyl-(1®4)-O-[O-6-deoxy-a-L-galactopyranosyl-(1®2)-D-xylopyranosyl-(1®3)]- (9CI)
    • Inchi: 1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40)
    • InChI-sleutel: DZWSEVGKERHGEZ-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(CO1)O)O)OC1C(C(C(C(C)O1)O)O)O)C1C(C(O)OCC1OC1C(C(C(CO1)O)O)OC1C(C(C(C(C(=O)O)O1)OC)O)O)O

Berekende eigenschappen

  • Exacte massa: 750.24288
  • Monoisotopische massa: 750.243
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 23
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 22
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -8
  • Topologisch pooloppervlak: 352Ų

Experimentele eigenschappen

  • Dichtheid: 1.74
  • Kookpunt: 1043.2°Cat760mmHg
  • Vlampunt: 329.9°C
  • Brekindex: 1.651
  • PSA: 352.13
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk